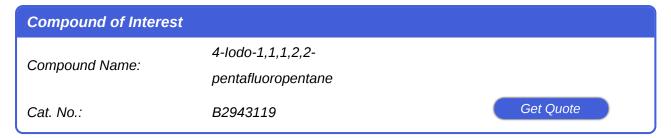


Technical Guide: 4-lodo-1,1,1,2,2pentafluoropentane

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, **4-lodo-1,1,1,2,2-pentafluoropentane**, is not readily found in chemical databases and does not appear to have an assigned CAS number. The following information is based on the synthesis of a direct precursor and data from its closest structural analog, **1,1,1,2,2-Pentafluoro-4-iodobutane**.

Introduction

4-lodo-1,1,1,2,2-pentafluoropentane represents a potentially valuable, though not widely documented, fluorinated building block for organic synthesis. Its structure, combining a reactive C-I bond with a stable pentafluoroethyl group, suggests its utility in the introduction of fluorinated moieties in drug discovery and materials science. This guide provides an in-depth look at its synthesis, predicted properties, and potential applications.

Chemical Identity and Properties

Due to the lack of specific data for **4-lodo-1,1,1,2,2-pentafluoropentane**, the properties of its lower homolog, **1,1,1,2,2-Pentafluoro-4-iodobutane** (CAS: 40723-80-6), are provided as an estimation.



| Property | Value (for 1,1,1,2,2-Pentafluoro-4-iodobutane) |
|-------------------|--|
| CAS Number | 40723-80-6[1] |
| Molecular Formula | C4H4F5I[1] |
| Molecular Weight | 273.97 g/mol [1] |
| Boiling Point | 100-101 °C[1] |
| Density | 1.936 g/mL at 20 °C[1] |
| Refractive Index | n20/D 1.391[1] |
| Flash Point | 35 °C[1] |
| Solubility | Soluble in Chloroform, Methanol[1] |

Note: These properties are for the butane analog and should be considered as approximations for the pentane target.

Synthesis

A direct synthesis for **4-lodo-1,1,1,2,2-pentafluoropentane** is not explicitly documented. However, a plausible two-step synthesis can be inferred from the preparation of its acetylated precursor, 5-acetoxy-**4-iodo-1,1,1,2,2-pentafluoropentane**, as described in US Patent 6,002,053 A[2].

Step 1: Synthesis of 5-acetoxy-**4-iodo-1,1,1,2,2-pentafluoropentane**

This step involves the free-radical addition of perfluoroethyl iodide to allyl acetate.

Experimental Protocol: Free-Radical Addition

- Reactants: Perfluoroethyl iodide, Allyl acetate, 2,2'-azo-bis-isobutyronitrile (AIBN) (initiator).
- Procedure (based on the patent description):
 - A solution of allyl acetate and a radical initiator such as AIBN in a suitable solvent is prepared.



- Perfluoroethyl iodide is added to the solution.
- The reaction mixture is heated to initiate the radical addition.
- The reaction progress is monitored by techniques such as GC-MS or TLC.
- Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield 5-acetoxy-4-iodo-1,1,1,2,2pentafluoropentane.[2]

Step 2: Proposed Deacetoxylation to Yield **4-lodo-1,1,1,2,2-pentafluoropentane**

The final step would be the removal of the acetoxy group. While the patent describes a subsequent dehalogenation, a targeted deacetoxylation would be required to obtain the desired product. Standard hydrolysis conditions can be employed for this transformation.

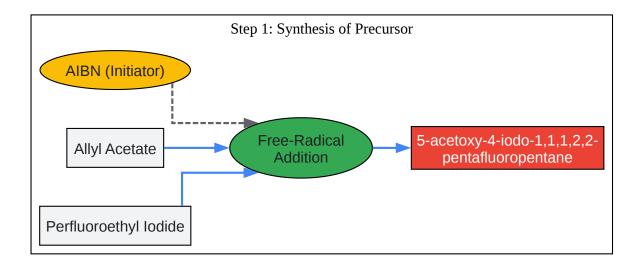
Experimental Protocol: Hydrolysis of Acetate

- Reactants: 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, a base (e.g., sodium hydroxide or potassium carbonate), a solvent mixture (e.g., methanol/water or ethanol/water).
- Procedure:
 - The acetylated precursor is dissolved in a suitable alcoholic solvent.
 - An aqueous solution of a base is added dropwise.
 - The reaction mixture is stirred at room temperature or gently heated to drive the hydrolysis.
 - The reaction is monitored for the disappearance of the starting material.
 - Upon completion, the reaction is neutralized with a suitable acid, and the product is extracted with an organic solvent.
 - The organic layer is dried and concentrated to yield the crude 4-lodo-1,1,1,2,2-pentafluoropentane, which can be further purified by distillation.



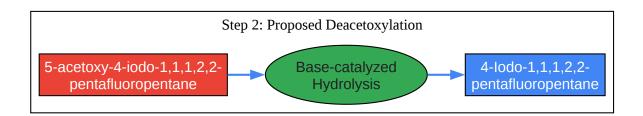
Visualization of the Synthetic Pathway

The following diagrams illustrate the described synthetic workflow.



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Caption: Synthesis of the acetylated precursor.



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Caption: Proposed final deacetoxylation step.

Potential Applications in Drug Development

While no specific applications for **4-lodo-1,1,1,2,2-pentafluoropentane** have been documented, its structural features suggest several potential uses in medicinal chemistry:



- Introduction of Fluorinated Moieties: The pentafluoroethyl group can be incorporated into lead compounds to enhance metabolic stability, binding affinity, and lipophilicity.
- Cross-Coupling Reactions: The iodo-functional group can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.
- Radical Reactions: The C-I bond can be homolytically cleaved to generate a perfluoroalkyl radical for addition to unsaturated systems.

Conclusion

4-lodo-1,1,1,2,2-pentafluoropentane is a fluorinated building block with significant synthetic potential that remains largely unexplored. The synthetic pathway outlined, based on established patent literature, provides a viable route to its preparation. Further research into its characterization and reactivity is warranted to fully unlock its utility for the scientific community, particularly in the fields of drug discovery and materials science.

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 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2943119#cas-number-for-4-iodo-1-1-1-2-2-pentafluoropentane]

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